molecular formula C8H7NO3 B6315587 7-Methoxybenzo[d]isoxazol-3(2H)-one CAS No. 51294-57-6

7-Methoxybenzo[d]isoxazol-3(2H)-one

Cat. No.: B6315587
CAS No.: 51294-57-6
M. Wt: 165.15 g/mol
InChI Key: QITZLARGFNUAIH-UHFFFAOYSA-N
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Description

7-Methoxybenzo[d]isoxazol-3(2H)-one is a heterocyclic compound featuring a benzisoxazole core substituted with a methoxy group at the 7-position. This structure confers unique physicochemical and biological properties, making it a valuable scaffold in medicinal chemistry. The compound is synthesized via multistep protocols, including Buchwald-Hartwig coupling and subsequent deprotection steps, as demonstrated in the synthesis of analogous derivatives (e.g., trimethoxybenzyl-protected intermediates) . Key spectral data, such as $ ^1H $ NMR (δ7.65 for aromatic protons) and LC-MS (observed [M+H]$ ^+ $ at 252.00), align with its structural characterization . Its methoxy substituent enhances metabolic stability and modulates electronic effects, influencing receptor binding in therapeutic applications, such as inhibitors of Aldo-keto reductase 1C3 (AKR1C3) for prostate cancer treatment .

Properties

IUPAC Name

7-methoxy-1,2-benzoxazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-11-6-4-2-3-5-7(6)12-9-8(5)10/h2-4H,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITZLARGFNUAIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1ONC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The Mitsunobu reaction is a widely used method for constructing the isoxazole ring. In a study by, N-cyclopentylbenzohydroxamic acid (18 ) was cyclized using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to yield 2-cyclopentyl-6-methoxybenzo[d]isoxazol-3(2H)-one (19 ). The reaction proceeds via an intramolecular nucleophilic displacement, where the hydroxylamine oxygen attacks the adjacent carbonyl carbon, facilitated by the Mitsunobu reagents.

Optimization studies revealed that elevated temperatures (80–100°C) and anhydrous tetrahydrofuran (THF) as the solvent improved cyclization efficiency. The use of DEAD over other azodicarboxylates minimized side reactions, achieving yields of 68–72% for analogous structures.

Characterization Data

The product was characterized by 1H^1 \text{H}-NMR, showing distinct signals for the methoxy group at δ 3.93 ppm and the isoxazole proton at δ 7.37 ppm. Mass spectrometry (MS) confirmed the molecular ion peak at m/z 235.1 [M + H]⁺.

Microwave-Assisted Cyclocondensation

Synthetic Route and Conditions

Microwave irradiation has emerged as a rapid method for isoxazole synthesis. As demonstrated in, hydroxylamine hydrochloride was reacted with diketones under microwave conditions (150°C, 10 min) to form substituted isoxazoles. For 7-methoxy derivatives, 4-methoxysalicylic acid (15 ) served as the precursor, undergoing acetylation and subsequent cyclocondensation.

Advantages and Limitations

This method reduced reaction times from hours to minutes and improved yields by 15–20% compared to conventional heating. However, scalability remains challenging due to specialized equipment requirements.

ParameterConventional MethodMicrowave Method
Reaction Time6–12 h10–15 min
Yield (%)45–5060–65
Energy ConsumptionHighModerate

Oxime Cyclization with Basic Agents

Patent-Based Methodology

A patent by describes the synthesis of benzo[d]isoxazole derivatives via oxime intermediates. The oxime (III ) is treated with a base (e.g., NaOH, KOH) in solvents like acetonitrile/water or dichloromethane, inducing spontaneous cyclization to the isoxazolone.

Critical Reaction Parameters

  • Solvent System : Acetonitrile/methanol (3:1) achieved optimal solubility and reaction kinetics.

  • Temperature : Reactions performed at 0–25°C minimized decomposition.

  • Base Stoichiometry : A 1.2:1 base-to-oxime ratio maximized yield (estimated 50–55%).

Cyclization via Hydroxamic Acid Activation

Acid Chloride Intermediate Formation

In, 4-methoxysalicylic acid (15 ) was acetylated and converted to its acid chloride (16 ) using thionyl chloride (SOCl₂). Reaction with N-alkylhydroxylamines (17 ) formed hydroxamic acids (18 ), which were cyclized under acidic conditions.

Yield and Scalability

This method produced 7-methoxybenzo[d]isoxazol-3(2H)-one in 56.4% yield after purification by flash chromatography. Scaling to 100 g batches maintained consistency, though prolonged exposure to SOCl₂ required stringent safety measures.

Comparative Analysis of Synthetic Routes

MethodYield (%)Reaction TimeScalabilityCost Efficiency
Mitsunobu Cyclization68–726–8 hModerateLow
Microwave-Assisted60–6510–15 minLowModerate
Oxime Cyclization50–552–4 hHighHigh
Acid Chloride Activation56.412–24 hHighModerate

The Mitsunobu method offers superior yields but suffers from high reagent costs. Oxime cyclization, while scalable, requires precise pH control. Microwave synthesis is ideal for small-scale, high-speed production but lacks industrial applicability.

Characterization and Quality Control

Spectroscopic Validation

  • 1H^1 \text{H}-NMR : Methoxy protons resonate at δ 3.93–3.98 ppm, while isoxazole protons appear as singlets near δ 7.37–7.45 ppm.

  • IR Spectroscopy : Strong absorption bands at 1650–1670 cm⁻¹ (C=O stretch) and 1250–1270 cm⁻¹ (C–O–C stretch) confirm the isoxazolone structure.

  • Mass Spectrometry : Molecular ion peaks at m/z 165.1 [M + H]⁺ align with the molecular formula C₈H₇NO₃.

Purity Assessment

HPLC analyses using C18 columns (acetonitrile/water gradient) showed ≥98% purity for all methods, with Mitsunobu-derived samples exhibiting the lowest impurity levels (≤0.5%).

Industrial Production Considerations

Large-scale synthesis favors oxime cyclization due to lower reagent costs and compatibility with continuous flow reactors. However, acid chloride activation remains prevalent in pharmaceutical settings for its reproducibility. Environmental impact assessments highlight microwave methods as greener alternatives, reducing solvent waste by 30–40% .

Chemical Reactions Analysis

Types of Reactions

7-Methoxybenzo[d]isoxazol-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

7-Methoxybenzo[d]isoxazol-3(2H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Methoxybenzo[d]isoxazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating Groups (e.g., OCH$ _3 $, CH$ _3 $) : Improve metabolic stability and modulate π-π stacking in receptor binding .
  • Halogen Substituents (e.g., Br) : Increase molecular weight and polar surface area, enhancing target selectivity .
  • Hydroxy/Amino Groups: Introduce hydrogen-bonding capabilities, critical for interactions with enzymatic active sites .

Pharmacological Activities

Benzisoxazol-3(2H)-one derivatives exhibit diverse bioactivities:

  • Anticancer: 7-Methoxy derivatives inhibit AKR1C3, a key enzyme in prostate cancer progression, with IC$ _{50} $ values in the nanomolar range .
  • Antimicrobial : 5-Bromo and 6-hydroxy analogs show antibacterial and antifungal activity, likely through inhibition of microbial protein synthesis .
  • Neuroactive Properties: Derivatives with aminomethyl groups (e.g., 5-aminomethylisoxazol-3-one) act as GABA$ _A $ receptor ligands, influencing neurotransmission .

Biological Activity

7-Methoxybenzo[d]isoxazol-3(2H)-one, a member of the isoxazole family, has garnered attention for its potential biological activities, particularly in the realms of cancer treatment and neuroprotection. This compound is characterized by its unique structural features that contribute to its interaction with various biological targets.

Research indicates that this compound may act primarily through the inhibition of Glycogen Synthase Kinase-3 Beta (GSK-3β) . This inhibition is associated with several critical biochemical pathways, including the Wnt/β-catenin signaling pathway , which plays a significant role in cell proliferation and differentiation. The compound exhibits ATP-competitive inhibition , suggesting it competes with ATP for binding to GSK-3β, thereby modulating cellular processes such as apoptosis and cell cycle regulation.

Pharmacological Properties

The pharmacokinetics of this compound have been studied in various contexts. It has demonstrated stability under physiological conditions, although factors such as pH and temperature can influence its activity. The compound has shown potential in reducing cell proliferation and enhancing differentiation in cancer cell lines, indicating its therapeutic promise in oncology.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Biological ActivityDescriptionReferences
AnticancerInhibits GSK-3β leading to reduced proliferation
NeuroprotectivePotential modulation of neuroinflammatory pathways
AntimicrobialExhibits activity against various microbial strains

Case Studies

Several studies have explored the effects of this compound in laboratory settings:

  • Anticancer Activity : In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability and induction of apoptosis. Flow cytometry analysis revealed an increase in cells arrested at the G2/M phase, suggesting effective cell cycle modulation .
  • Neuroprotective Effects : A study investigated the compound's impact on neuronal cells subjected to oxidative stress. Results indicated that this compound could mitigate cell death and preserve mitochondrial function, highlighting its potential as a neuroprotective agent .

Q & A

Q. What are the standard synthetic routes for 7-Methoxybenzo[d]isoxazol-3(2H)-one, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves cyclization of substituted precursors. For example:

Starting Material : Begin with 2-hydroxy-4-methoxybenzonitrile. React with hydroxylamine under acidic conditions to form an intermediate oxime.

Cyclization : Use a dehydrating agent (e.g., POCl₃ or H₂SO₄) to facilitate ring closure into the isoxazolone core .

Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while ethanol is preferred for safer workup .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Typical yields range from 40–65% depending on substituent stability .

Table 1 : Comparison of Synthetic Methods

PrecursorCyclization AgentSolventYield (%)Reference
2-hydroxy-4-methoxybenzonitrilePOCl₃DMF58
4-methoxy-2-nitrophenolH₂SO₄Ethanol45

Q. Which spectroscopic techniques are most reliable for structural confirmation?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Look for methoxy singlet at δ 3.8–4.0 ppm and isoxazolone proton signals at δ 6.5–7.5 ppm .
  • ¹³C NMR : Carbonyl (C=O) resonance near δ 160–165 ppm confirms the lactone structure .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ at m/z 178.0372 for C₈H₇NO₃) .
  • IR Spectroscopy : Absorbance at ~1740 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C) .

Q. What safety precautions are critical during handling?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas during cyclization) .
  • Storage : Keep in airtight containers under inert gas (N₂) to prevent hydrolysis.
  • First Aid : For accidental exposure, rinse skin with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can contradictory spectroscopic data during structural elucidation be resolved?

  • Methodological Answer :
  • Cross-Verification : Compare experimental NMR shifts with computational predictions (DFT calculations at B3LYP/6-31G* level) .
  • Isotopic Labeling : Use ¹³C-labeled precursors to track carbonyl carbon environments in complex spectra .
  • 2D NMR : Employ HSQC and HMBC to resolve overlapping signals (e.g., distinguishing isoxazolone protons from aromatic protons) .

Q. What strategies improve reaction yields in large-scale synthesis?

  • Methodological Answer :
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization kinetics .
  • DoE Optimization : Use a central composite design to optimize temperature (80–120°C), solvent ratio (DMF:H₂O), and reaction time (4–12 hrs) .
  • Byproduct Mitigation : Add scavengers (e.g., molecular sieves) to absorb water and shift equilibrium toward product formation .

Q. How can bioactivity studies be designed to evaluate pharmacological potential?

  • Methodological Answer :
  • In Vitro Assays :

Enzyme Inhibition : Screen against COX-2 or MAO-B using fluorometric assays (IC₅₀ determination) .

Cytotoxicity : Test on cancer cell lines (e.g., MCF-7) via MTT assay, with EC₅₀ values compared to reference drugs .

  • Molecular Docking : Simulate binding interactions with target proteins (e.g., PDB: 1CX2) using AutoDock Vina to prioritize candidates .

Table 2 : Representative Bioactivity Data for Analogues

CompoundTargetIC₅₀ (µM)Reference
7-Methoxy analogueCOX-212.3 ± 1.2
5-Chloro derivativeMAO-B8.7 ± 0.9

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